hDDAH-1-IN-1
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Overview
Description
hDDAH-1-IN-1 is a selective non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound is known for its high specificity and potency, with a Ki value of 18 μM . hDDAH-1 plays a crucial role in the regulation of nitric oxide synthesis by metabolizing asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hDDAH-1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key steps include:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
hDDAH-1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities .
Scientific Research Applications
hDDAH-1-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
hDDAH-1-IN-1 exerts its effects by selectively inhibiting the catalytic site of human dimethylarginine dimethylaminohydrolase-1. This inhibition prevents the metabolism of asymmetric dimethylarginine, leading to increased levels of this endogenous inhibitor and subsequent reduction in nitric oxide synthesis. The molecular targets involved include the active site of dimethylarginine dimethylaminohydrolase-1 and the pathways regulating nitric oxide production .
Comparison with Similar Compounds
hDDAH-1-IN-1 is unique in its high selectivity and potency as a non-amino acid inhibitor of dimethylarginine dimethylaminohydrolase-1. Similar compounds include:
L-257: An arginine analogue with moderate selectivity and potency.
ZST316: A derivative of L-257 with higher inhibition but shorter half-life.
ZST152: Another derivative of L-257 with improved properties compared to L-257.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C8H20N4O |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O/c1-13-7-6-12-8(10)11-5-3-2-4-9/h2-7,9H2,1H3,(H3,10,11,12) |
InChI Key |
SJQJFADASWPDIQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=NCCCCN)N |
Origin of Product |
United States |
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